molecular formula C9H11O4P B092200 Dimethyl benzoylphosphonate CAS No. 18106-71-3

Dimethyl benzoylphosphonate

Cat. No.: B092200
CAS No.: 18106-71-3
M. Wt: 214.15 g/mol
InChI Key: TWNVJLOWMINFMB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

This suggests that Dimethyl Benzoylphosphonate may interact with various enzymes, proteins, and other biomolecules in a biochemical context .

Cellular Effects

Preliminary cellular studies suggest that certain benzylphosphonate derivatives, which may include Dimethyl Benzylphosphonate, have potential as antibacterial agents . These compounds have shown selectivity and activity against certain bacterial strains, suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is suggested that the compound may be involved in the mandelate pathway, an alternative to the phenylalanine ammonia lyase pathway for the synthesis of benzenoids in ascomycete yeasts .

Transport and Distribution

It is suggested that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is suggested that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl benzoylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding dimethoxyphosphoryl(phenyl)methanone as the primary product .

Industrial Production Methods

In industrial settings, the production of dimethoxyphosphoryl(phenyl)methanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzoylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl benzoylphosphonate is unique due to its combination of a phenyl group and phosphonate ester, which imparts specific chemical reactivity and biological activity. Its ability to act as a flame retardant and its potential in drug development distinguish it from other similar compounds .

Properties

IUPAC Name

dimethoxyphosphoryl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNVJLOWMINFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171067
Record name Dimethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18106-71-3
Record name Dimethyl benzoylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl benzoylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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